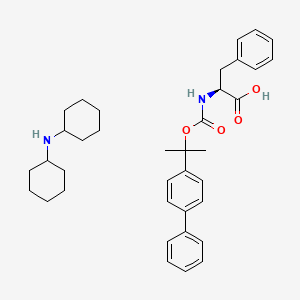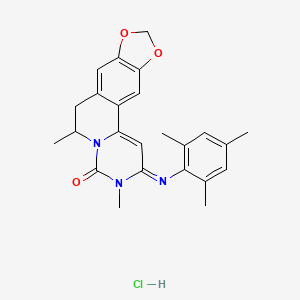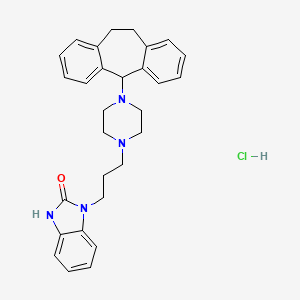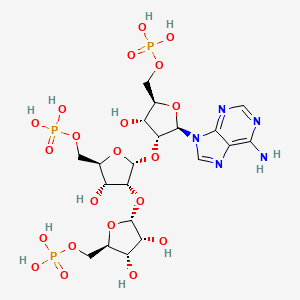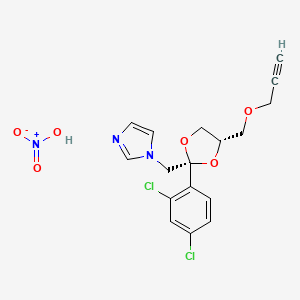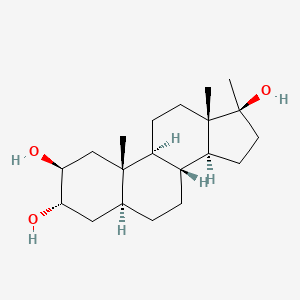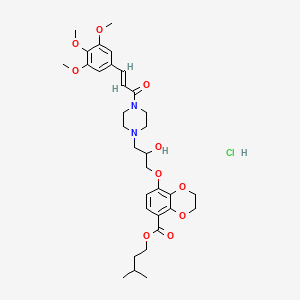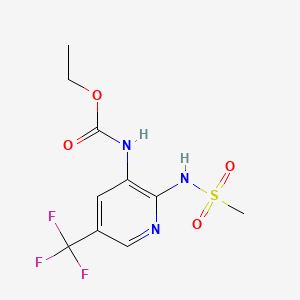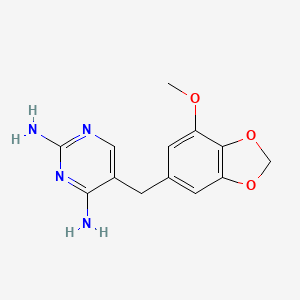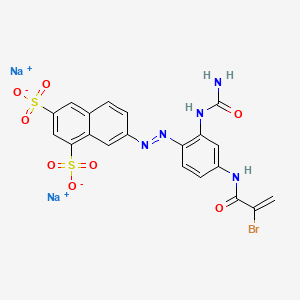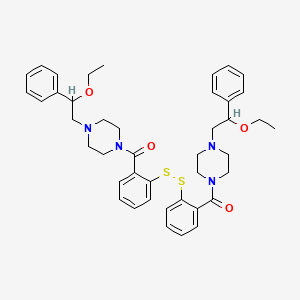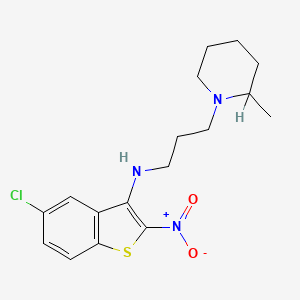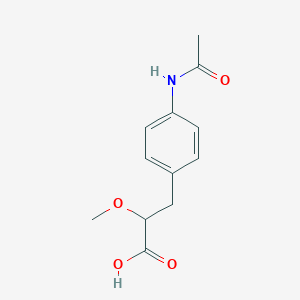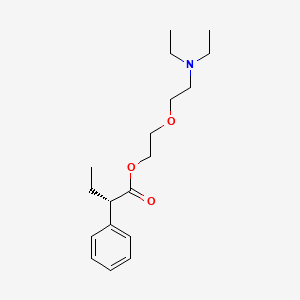
Butamirate, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butamirate, (S)-, also known as brospamin, is a centrally acting cough suppressant. It is chemically classified as a 2-(2-diethylaminoethoxy)ethyl ester of 2-phenylbutanoate. This compound is widely used in Europe and Mexico for the symptomatic treatment of non-productive (dry) cough. It is available in various forms, including lozenges, syrup, tablets, dragées, or pastilles as the citrate salt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butamirate, (S)-, involves the esterification of 2-phenylbutanoic acid with 2-(2-diethylaminoethoxy)ethanol. The reaction typically employs an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of Butamirate, (S)-, follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure purity and potency .
Analyse Chemischer Reaktionen
Types of Reactions
Butamirate, (S)-, primarily undergoes hydrolysis and oxidation reactions. Hydrolysis of the ester bond yields 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol. Oxidation reactions can lead to the formation of various metabolites, depending on the conditions and reagents used .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol.
Oxidation: Various oxidized metabolites, including carboxylic acids and alcohols
Wissenschaftliche Forschungsanwendungen
Butamirate, (S)-, has several scientific research applications:
Chemistry: Used as a model compound in the study of ester hydrolysis and oxidation reactions.
Biology: Investigated for its effects on the central nervous system, particularly its binding affinity to the cough center in the medulla oblongata
Medicine: Widely used as an antitussive agent in the treatment of dry cough. .
Industry: Employed in the formulation of various pharmaceutical products, including syrups and tablets
Wirkmechanismus
The exact mechanism of action of Butamirate, (S)-, is not fully understood. it is believed to act centrally by binding to the cough center in the medulla oblongata, thereby suppressing the cough reflex. It also exhibits non-specific anticholinergic and bronchospasmolytic effects, which help in reducing airway resistance and improving respiratory function .
Vergleich Mit ähnlichen Verbindungen
Butamirate, (S)-, is chemically related to other antitussive agents such as oxeladin and pentoxyverine. These compounds share a similar ester structure but differ in their side chains:
Oxeladin: Contains an additional ethyl group in its carboxylic acid.
Pentoxyverine: Has both ethyl groups of oxeladin replaced by one cyclopentyl group.
Uniqueness
Butamirate, (S)-, is unique due to its high binding affinity to the dextromethorphan-binding site in the brain, which is not observed in other related compounds. This unique binding property contributes to its potent antitussive effects .
Similar Compounds
- Oxeladin
- Pentoxyverine
- Dextromethorphan
- Codeine
- Pholcodine
Eigenschaften
CAS-Nummer |
133961-94-1 |
|---|---|
Molekularformel |
C18H29NO3 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethoxy]ethyl (2S)-2-phenylbutanoate |
InChI |
InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m0/s1 |
InChI-Schlüssel |
DDVUMDPCZWBYRA-KRWDZBQOSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


